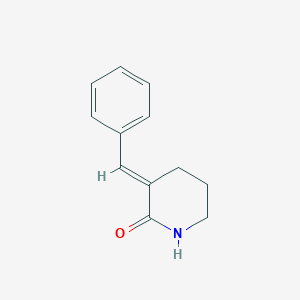

3-Benzylidene-2-piperidinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24g/mol |

IUPAC Name |

(3E)-3-benzylidenepiperidin-2-one |

InChI |

InChI=1S/C12H13NO/c14-12-11(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,13,14)/b11-9+ |

InChI Key |

NGJPBMMZWJHTAD-PKNBQFBNSA-N |

SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)NC1 |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2)/C(=O)NC1 |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)NC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Benzylidene 2 Piperidinone

Direct Synthesis Approaches to 3-Benzylidene-2-piperidinone and Structural Analogs

The direct synthesis of the this compound scaffold is predominantly achieved through two major classes of reactions: condensation reactions that build the exocyclic double bond and cyclization reactions that form the core piperidinone ring.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of α,β-unsaturated carbonyl compounds, including this compound. These methods typically involve the reaction of a piperidinone precursor with an aromatic aldehyde.

The Claisen-Schmidt condensation, a variation of the aldol condensation, is a widely employed method for the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and related structures. wikipedia.orgnih.gov This reaction occurs between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The reaction is typically catalyzed by a base, such as sodium hydroxide, and can often be performed under solvent-free conditions. wikipedia.orgnih.gov

In the context of this compound synthesis, a suitable piperidinone precursor (such as 2-piperidinone or its N-substituted derivatives) is reacted with benzaldehyde or a substituted aromatic aldehyde. The base facilitates the deprotonation of the α-carbon of the piperidinone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol addition product yields the target α,β-unsaturated system. gordon.edu One-pot methods are particularly efficient, combining all reactants to streamline the synthesis process. For example, α,α'-bis(substituted-benzylidene)cycloalkanones have been synthesized in excellent yields (96–98%) by grinding a cycloalkanone with a substituted benzaldehyde and solid sodium hydroxide. nih.gov

A similar condensation strategy is used to prepare 3-(benzylidene)indolin-2-one derivatives, which are structurally analogous to this compound. This involves refluxing an indolin-2-one with an appropriate aldehyde in acetic acid. nih.govnih.gov

Table 1: Examples of Claisen-Schmidt Condensation for α,β-Unsaturated Ketones

| Ketone/Lactam | Aldehyde | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclopentanone | Substituted Benzaldehydes | NaOH (solid) | Grinding, 5 min | α,α'-bis(substituted-benzylidene)cyclopentanones | 96-98% | nih.gov |

| Acetone | Substituted Nicotinaldehyde | K2CO3 | Toluene-EtOH-H2O | Pyridinyl analogues of dibenzylideneacetone | Moderate to Excellent | rsc.org |

The Mannich reaction is a three-component condensation that provides β-amino carbonyl compounds, known as Mannich bases, from the reaction of an active methylene compound, an aldehyde (like formaldehyde), and an amine. chemrevlett.comnih.gov This reaction is a powerful tool for constructing piperidone rings. The classical approach, developed by Petrenko-Kritschenko, involves the condensation of an acetonedicarboxylic acid ester, an aromatic aldehyde, and ammonia or a primary amine to form 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. chemrevlett.comwikipedia.org

More direct three-component strategies can be employed to synthesize highly functionalized piperidines. These reactions rapidly assemble a carbon nucleophile, an aldehyde, and an amine. nih.gov For instance, a one-pot synthesis of piperidine (B6355638) derivatives can be achieved through the reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid. researchgate.net While the classical Mannich reaction often uses non-enolizable aldehydes, recent advancements have developed radical-based homo Mannich reactions that can utilize enolizable aldehydes to produce γ-amino-carbonyl compounds. nih.govresearchgate.net

A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. This method uses a 1,3-bis-trimethylsilyl enol ether and results in a cyclized chiral dihydropyridinone, which serves as a versatile intermediate for various chiral piperidine compounds. rsc.org

Table 2: Overview of Mannich Reaction Strategies for Piperidone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Ketone | Aldehyde | Amine/Amine HCl | Acetic Acid | Substituted 4-Piperidones | mdma.ch |

| Substituted Aniline | 1,3-Dicarbonyl Compound | Aromatic Aldehyde | Phenylboronic Acid | Highly Functionalized Piperidines | researchgate.net |

| Diethyl-α-ketoglurate | Benzaldehyde | Ammonia | Water or Alcohol | 4-Oxo-piperidine-dicarboxylate | wikipedia.org |

Cyclization Reactions for Piperidinone Scaffolds

The formation of the piperidinone ring itself is a critical step that can be accomplished through various cyclization strategies. These methods often provide access to the core heterocyclic structure, which can then be further functionalized.

Several intramolecular reactions are effective for constructing the piperidinone ring.

Aza-Michael Addition: A double aza-Michael reaction provides an atom-efficient route to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. nih.govacs.org

Reductive Cyclization: The diastereoselective reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction, is another method to control the stereochemistry of the resulting piperidine. nih.gov

Dieckmann Condensation: This reaction has been utilized for the ring closure in the synthesis of 2,4-diketopiperidines. dtic.mil

Ene Cyclization: The cyclization of 4-aza-1,7-dienes, catalyzed by Lewis acids, affords 3,4-disubstituted piperidines. researchgate.net

One-Pot Cyclization from Halogenated Amides: An efficient, metal-free, one-pot method involves the activation of a halogenated amide, reduction of a nitrilium ion, and subsequent intramolecular nucleophilic substitution to yield piperidines. mdpi.com

Aza-Prins and Aza-Sakurai cyclizations are powerful C-C and C-N bond-forming reactions used to synthesize nitrogen-containing heterocycles, including piperidines.

The aza-Prins cyclization involves the reaction of an iminium ion with an alkene. researchgate.net It is an elegant method for synthesizing a wide range of substituted piperidines. diva-portal.org The reaction proceeds through the cyclization of a homoallylic amine with an aldehyde, which forms an iminium ion intermediate that is then attacked by the tethered alkene. researchgate.net This can be part of a domino multicomponent reaction to create complex fused piperidine systems in a diastereoselective manner. diva-portal.orgresearchgate.net

Diels-Alder and Related Cycloadditions

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, offers a potential pathway for the functionalization of this compound, which can act as a dienophile. In these [4+2] cycloaddition reactions, the electron-poor nature of the α,β-unsaturated system in this compound is typically exploited by reacting it with electron-rich dienes. The reactivity in these cycloadditions is significantly influenced by the electronic properties of both the diene and the dienophile. For instance, the presence of electron-withdrawing groups on the dienophile generally accelerates the reaction with electron-donating groups on the diene, a principle of normal electron demand Diels-Alder reactions.

Conversely, inverse electron demand Diels-Alder (IEDDA) reactions, where an electron-poor diene reacts with an electron-rich dienophile, also represent a viable strategy. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity patterns of α,β-unsaturated lactams suggest its potential participation in such transformations. The stereochemical outcome of these reactions is often governed by the endo rule, which predicts the preferential formation of the stereoisomer where the substituents of the dienophile are oriented towards the developing π-system of the diene in the transition state.

Hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile are heteroatoms, further expand the synthetic utility. For example, this compound could potentially react with 1-azadienes to form pyridine (B92270) derivatives, or with α,β-unsaturated carbonyl compounds acting as heterodienes to yield dihydropyran-fused systems. These reactions provide access to a diverse range of heterocyclic structures.

Double Michael Addition Approaches

The double Michael addition, or conjugate addition, is a powerful strategy for the formation of cyclic and spirocyclic compounds. In the context of this compound, this approach typically involves the reaction of a nucleophile with the electrophilic β-carbon of the α,β-unsaturated system, followed by a second intramolecular Michael addition. This cascade reaction can lead to the formation of complex polycyclic systems in a single step.

A common application of this methodology is in the synthesis of spiropiperidines, which are prevalent motifs in medicinal chemistry. The reaction of this compound with active methylene compounds, such as malonates or cyanoacetates, in the presence of a base can initiate a sequence of two Michael additions, ultimately leading to the formation of a spirocyclic piperidine derivative. The initial intermolecular Michael addition of the nucleophile to the benzylidene moiety is followed by an intramolecular cyclization, where a nucleophilic center within the newly attached group attacks the endocyclic double bond of the piperidinone ring.

This approach offers a high degree of atom economy and can generate multiple stereocenters in a controlled manner. The diastereoselectivity of the reaction is often influenced by the nature of the substrate, the nucleophile, and the reaction conditions. For instance, the synthesis of spiro[cyclohexanone-thiooxindoles] has been achieved with high diastereoselectivity through a [5 + 1] double Michael addition of thiooxindoles to dibenzalacetone, highlighting the potential for stereocontrolled synthesis of complex spiro-compounds. researchgate.net

Reduction-Based Synthetic Routes from Precursors

Reduction of Piperidinones and Pyridines

The synthesis of this compound can be envisioned through the reduction of more oxidized precursors, such as substituted piperidinediones or functionalized pyridines. For instance, the partial reduction of a 3-benzylidene-2,6-piperidinedione (a glutarimide derivative) could potentially yield the target lactam. However, achieving selective reduction of one carbonyl group in the presence of another, as well as preserving the exocyclic double bond, presents a significant chemoselectivity challenge.

Alternatively, the synthesis can commence from pyridine derivatives. A multi-step sequence involving the partial reduction of the pyridine ring to a di- or tetrahydropyridine, followed by functionalization and subsequent oxidation or rearrangement, could lead to the desired piperidinone scaffold. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridines has been shown to produce 3-substituted tetrahydropyridines, which could serve as intermediates. researchgate.netsnnu.edu.cnnih.gov Further synthetic manipulations would be required to introduce the benzylidene group and the carbonyl functionality at the appropriate positions.

Reductive Cyclization of Relevant Precursors (e.g., γ-carboalkoxynitriles)

Reductive cyclization of acyclic precursors offers another strategic approach to the synthesis of the 2-piperidinone ring system. A suitable precursor would be a γ-cyano ester or a related derivative that, upon reduction of the nitrile group to an amine, can undergo spontaneous or induced intramolecular cyclization to form the lactam ring.

For the synthesis of this compound, a precursor such as a γ-carboalkoxy-γ-benzylidenenitrile could be employed. The reductive cyclization of such a molecule would involve the selective reduction of the nitrile to a primary amine, which would then attack the ester carbonyl to form the six-membered lactam ring. The success of this strategy hinges on the chemoselective reduction of the nitrile in the presence of the ester and the α,β-unsaturated system. The synthesis of piperidines and other N-heterocycles through the reductive cyclization of nitro compounds has also been reported, suggesting a potential alternative pathway using γ-nitro ester precursors. researchgate.net

Catalytic Approaches in this compound Synthesis

Metal-Catalyzed Processes (e.g., Ruthenium(II), Rhodium(I), Gold(I), Palladium Catalysts)

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective transformations. The synthesis of this compound and its derivatives can benefit from a variety of metal-catalyzed reactions.

Ruthenium(II) catalysts are well-known for their application in olefin metathesis. A ring-closing metathesis (RCM) of a suitable acyclic diene precursor could be a viable strategy to construct the piperidinone ring with the exocyclic double bond already in place or installed in a subsequent step. nih.govusm.edunih.govresearchgate.net

Rhodium(I) catalysts are particularly effective in conjugate addition reactions. The asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated lactams, such as 5,6-dihydro-2(1H)-pyridinones, has been successfully demonstrated, providing a route to chiral 4-aryl-2-piperidinones. nih.gov A similar strategy could potentially be adapted for the synthesis of 3-substituted piperidinones. Furthermore, rhodium-catalyzed annulation reactions of 3-benzylidene-indolin-2-ones with α-imino carbenes have been reported to yield pyrroloindole derivatives, showcasing the reactivity of the benzylidene moiety in such systems. whiterose.ac.uk

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. Gold-catalyzed intramolecular hydroamination of alkenes and allenes provides an efficient route to various nitrogen-containing heterocycles, including piperidinones. researchgate.netnih.govnih.govscispace.com For instance, the gold(I)-catalyzed intramolecular hydroamination of 6-alkenyl-2-pyridones has been shown to yield 1,6-carboannulated 2-pyridones. nih.gov

Palladium catalysts are widely used in cross-coupling and C-H activation reactions. The α-arylation of N-protected 2-piperidinones with aryl bromides has been achieved using a palladium catalyst, which could be a key step in a synthetic sequence towards this compound. nih.gov Subsequent olefination could then install the benzylidene group. Palladium-catalyzed oxidative olefination of 2-pyridones is another relevant transformation that highlights the potential for direct C-H functionalization to introduce the benzylidene moiety. rsc.org

The following table summarizes the catalysts and their potential applications in the synthesis of this compound and related structures.

| Catalyst Family | Potential Reaction Type | Application in Synthesis |

| Ruthenium(II) | Olefin Metathesis (RCM) | Construction of the piperidinone ring from an acyclic diene precursor. |

| Rhodium(I) | Conjugate Addition | Introduction of substituents at the β-position of the α,β-unsaturated system. |

| Annulation Reactions | Functionalization of the benzylidene moiety. | |

| Gold(I) | Intramolecular Hydroamination | Cyclization of alkenyl or allenyl precursors to form the piperidinone ring. |

| Palladium | α-Arylation/Olefination | Stepwise construction of the this compound framework. |

| Oxidative Olefination | Direct introduction of the benzylidene group via C-H activation. |

Organocatalysis and Green Chemistry Methodologies

The synthesis of this compound and its derivatives has increasingly moved towards more environmentally friendly and sustainable methods. Organocatalysis and green chemistry principles have been at the forefront of these developments, offering alternatives to traditional synthetic routes that often rely on harsh reagents and solvents. Key advancements in this area include the use of montmorillonite clay catalysts and bases like potassium hydroxide (KOH).

Montmorillonite Clay Catalysts:

Montmorillonite clays, a type of natural silicate clay mineral, have gained attention as solid acid catalysts in organic synthesis due to their robust and green nature. nih.gov They offer a heterogeneous catalytic system, which simplifies product purification and catalyst recycling. nih.govmdpi.com In the context of this compound synthesis, montmorillonite-KSF has been effectively used to catalyze the condensation reaction between 2,6-diphenyl-3-methyl-piperidone and various aromatic aldehydes. tandfonline.com This method is notable for being performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. tandfonline.comnih.gov The use of montmorillonite-KSF has been shown to lead to higher yields and shorter reaction times compared to conventional methods. tandfonline.com For instance, optimal conditions for the synthesis of a series of 3-benzylidene-5-methyl-2,6-diaryl-4-piperidones were found to be at 80–90 °C, with a microwave power of 340–540 W, and 100 mg of the solid catalyst. tandfonline.com

The advantages of using montmorillonite clay catalysts include:

Environmental friendliness: Being a natural and reusable material, it aligns with the principles of green chemistry. nih.gov

High efficiency: It has been shown to provide higher yields in shorter reaction times. tandfonline.com

Solvent-free conditions: Reactions can often be carried out without the need for volatile and often toxic organic solvents. tandfonline.comnih.gov

Potassium Hydroxide (KOH) as a Base:

A simple and efficient "one-pot" synthesis of 3,5-bis(benzylidene)piperidin-4-one derivatives can be achieved through the Claisen-Schmidt condensation of a substituted 4-piperidinone with aromatic aldehydes. acgpubs.org This reaction is effectively catalyzed by a base, with potassium hydroxide (KOH) being a common and effective choice. acgpubs.org The reaction typically proceeds by dissolving the N-substituted-4-piperidinone and the corresponding aromatic aldehyde in methanol at 0 °C. A 30% solution of KOH is then added dropwise, and the mixture is stirred at room temperature for 3-5 hours. acgpubs.org The resulting product, often a yellow solid, can then be filtered, washed, and purified. acgpubs.org

This method offers several benefits:

Simplicity: The "one-pot" nature of the synthesis makes it a straightforward procedure. acgpubs.org

Versatility: It allows for the synthesis of a variety of derivatives by using different substituted aromatic aldehydes. acgpubs.org

Accessibility: The reagents and catalyst are readily available and inexpensive.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for accelerating chemical reactions, and its application in the synthesis of this compound and its derivatives is well-documented. rasayanjournal.co.inijpsjournal.comnih.gov This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significant reductions in reaction times and often improved yields compared to conventional heating methods. rasayanjournal.co.inijpsjournal.com

One of the key applications of microwave-assisted synthesis in this context is in the Claisen-Schmidt condensation reaction. For example, the synthesis of 3,5-bis(benzylidene)-4-piperidones and their N-acyl analogs has been successfully achieved using this technique. nih.gov The reaction of 2,6-diphenyl-3-methyl-piperidone with aromatic aldehydes in the presence of montmorillonite-KSF clay under solvent-free microwave irradiation provides a green and efficient route to 3-benzylidene-5-methyl-2,6-diaryl-4-piperidones. tandfonline.com The optimal conditions for this reaction were found to be a temperature of 80–90 °C and a microwave power of 340–540 W. tandfonline.com

Similarly, a clean and general protocol for the synthesis of aryl and heteroaryl trans-chalcones, which share a similar α,β-unsaturated ketone moiety with this compound, has been developed using microwave irradiation in the presence of a clay-based catalyst under solvent-free conditions. nih.gov This method has been shown to be applicable to the synthesis of symmetrical, diarylmethylene-α,β-unsaturated ketones from aromatic aldehydes and ketones, affording the target compounds in good yields and with short reaction times. nih.gov

The advantages of using microwave-assisted synthesis for this compound and its derivatives include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in a matter of minutes. rasayanjournal.co.inijpsjournal.com

Higher Yields: In many cases, microwave irradiation leads to higher product yields. ijpsjournal.com

Milder Reaction Conditions: The ability to rapidly heat the reaction mixture can allow for the use of milder conditions. ijpsjournal.com

Green Chemistry: The use of solvent-free conditions, often coupled with microwave heating, aligns with the principles of green chemistry by reducing waste and energy consumption. nih.govrasayanjournal.co.in

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of a wide range of derivatives with diverse biological activities. The ability to modify different parts of the molecule, including the nitrogen atom of the piperidinone ring, the benzylidene moiety, and the introduction of various functional groups, allows for the fine-tuning of its properties.

N-Substitution Reactions

The nitrogen atom of the piperidinone ring is a key site for derivatization. A variety of substituents, including acyl groups, benzenesulfonyl groups, and alkyl groups, can be introduced at this position to modulate the compound's properties.

N-Acylation: The introduction of acyl groups at the nitrogen atom has been a successful strategy for creating potent cytotoxic agents. nih.gov For example, a series of 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones were synthesized and showed greater potencies than their non-acylated counterparts. nih.gov The N-acylation can be achieved by reacting the parent 3,5-bis(benzylidene)piperidin-4-one with an acyl chloride, such as acryloyl chloride, in the presence of a base like potassium carbonate. nih.gov Other acylating agents, such as those derived from carboxylic acids, can also be employed. semanticscholar.org

N-Benzenesulfonylation: The introduction of a benzenesulfonyl group can also be achieved through N-acylation principles, often using benzenesulfonyl chloride as the reagent. researchgate.net

N-Alkylation: The alkylation of the piperidinone nitrogen can be a convenient route to N-alkylated derivatives. researchgate.net However, direct alkylation of 3,5‐bis(arylidene)‐4‐piperidone can lead to the formation of quaternary salts. researchgate.net A more effective approach is the condensation of N‐alkyl‐4‐piperidones with substituted benzaldehydes. researchgate.net This method has been used to synthesize a series of N-alkylated 3,5-bis(arylidene)-4-piperidones which have demonstrated significant anticancer activity. researchgate.net Common alkylating agents include alkyl halides (bromides or iodides) in the presence of a base like potassium carbonate in a solvent such as dry DMF. researchgate.net

Modifications of the Benzylidene Moiety

The benzylidene portion of the molecule offers another avenue for structural modification. By using different aromatic aldehydes in the initial condensation reaction, a wide array of derivatives with varying electronic and steric properties can be synthesized. nih.govmdpi.com This strategy has been extensively used to explore the structure-activity relationships of these compounds.

The Claisen-Schmidt condensation is a common method used for this purpose, where a piperidinone is reacted with a series of aromatic aldehydes. acgpubs.org This allows for the introduction of various substituents on the aromatic ring of the benzylidene group. For example, aldehydes bearing substituents at the para position, such as methyl, methoxy, chlorine, bromine, fluorine, and nitro groups, have been successfully employed to generate a library of derivatives. acgpubs.org The electronic properties of these substituents can significantly influence the biological activity of the resulting compounds. mdpi.com

Introduction of Auxiliary Functional Groups

To further enhance the biological profile of the this compound scaffold, various auxiliary functional groups have been incorporated. These include carbohydrate moieties, phosphonate scaffolds, and Schiff bases.

Carbohydrate Moieties: While specific examples directly on the this compound scaffold are not detailed in the provided context, the general principle of glycosylation is a common strategy in medicinal chemistry to improve solubility and pharmacokinetic properties.

Phosphonate Scaffolds: The introduction of a phosphonate group has been shown to be a valuable strategy for modifying the properties of 3,5-bis(arylidene)-4-piperidones. nih.govresearchgate.net For instance, a series of 3,5-bis(benzylidene)-1-phosphono-4-piperidones were synthesized and found to be potent cytotoxins. nih.gov The phosphonate group can be introduced by reacting the parent piperidone with diethyl chlorophosphonate. nih.gov In another approach, phosphonate groups have been conjugated to the 3,5-bis(arylidene)-4-piperidone scaffold via a 1,2,3-triazole linker, resulting in compounds with high in vitro inhibitory properties toward various human cancer cell lines. researchgate.net

Schiff Bases: Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, can be incorporated into the this compound structure. tandfonline.comnih.gov For example, novel hydroxyl-substituted double Schiff-base 4-piperidone derivatives have been synthesized by introducing hydroxyl-substituted aromatic aldehydes onto an amino-functionalized 3,5-bis(benzylidene)-4-piperidone intermediate. tandfonline.com These compounds have shown promising anticancer activity. tandfonline.com The synthesis typically involves the reaction of an amino-substituted piperidone derivative with an appropriate aldehyde in a solvent like methanol, sometimes with a catalytic amount of acid. tandfonline.com

Dimerization and Polymerization Strategies

Dimerization and polymerization of the this compound scaffold have led to the development of novel compounds with potent biological activities.

Dimerization: A series of dimeric 3,5-bis(benzylidene)-4-piperidones have been synthesized and shown to possess potent cytotoxic properties against a wide range of tumors. nih.govmdpi.com These dimers are typically formed by linking two 3,5-bis(benzylidene)-4-piperidone units through a linker. For example, bis[3,5-bis(benzylidene)-4-oxo-1-piperidinyl]amides have been prepared and identified as lead molecules for further studies. nih.gov The synthesis of these dimers can be achieved by reacting 3,5-bis(benzylidene)-4-piperidones with reagents like oxalyl chloride or malonyl chloride. mdpi.com

Polymerization: While specific examples of polymerization of this compound are not explicitly detailed in the provided context, the presence of the α,β-unsaturated ketone system suggests potential for polymerization reactions.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3 Benzylidene 2 Piperidinone Derivatives

Advanced Spectroscopic Elucidation

Spectroscopic analysis is fundamental to the structural confirmation of newly synthesized 3-benzylidene-2-piperidinone derivatives. Techniques such as NMR, IR, UV-Vis, and mass spectrometry are routinely employed to verify the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound derivatives in solution.

1H-NMR spectra provide information on the chemical environment of protons. For N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, key signals include singlets for the hydroxyl protons at δ 8.90 ppm and the vinylic protons at δ 8.00 ppm. researchgate.netmdpi.com The protons of the piperidinone ring appear as a singlet at δ 3.71 ppm, while the benzylic protons are observed at δ 3.83 ppm. researchgate.netmdpi.com Aromatic protons resonate in the range of δ 6.70-7.40 ppm. researchgate.netmdpi.com In similar structures like 3,5-bis(2-hydroxybenzylidene)piperidin-4-one, the vinylic protons appear as a singlet at δ 8.10 ppm, and the piperidinone ring protons show a singlet at δ 3.86 ppm. researchgate.net For 3,5-dibenzylidene-1-prop-2-ynyl-piperidin-4-one, the arylidene protons are seen as a singlet at δ 7.75 ppm, and the piperidinone ring protons appear at δ 3.89 ppm. rroij.com The stereochemistry of the exocyclic double bond can also be determined; studies on related tetramethyl-4-oxopiperidine derivatives have shown that the olefinic proton in the E-isomer is shifted to a lower magnetic field compared to the Z-isomer. google.com

13C-NMR spectroscopy complements 1H-NMR by providing data on the carbon skeleton. In N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, the carbonyl carbon (C=O) of the piperidinone ring gives a characteristic signal at δ 187.4 ppm. researchgate.netmdpi.com The carbons of the piperidinone ring and the benzylic group resonate at δ 55.6 and 62.1 ppm, respectively. mdpi.com Aromatic and vinylic carbons appear in the δ 116.6-157.6 ppm range. mdpi.com For 3,5-bis(2-hydroxybenzylidene)piperidin-4-one, the carbonyl carbon also appears at δ 187.4 ppm, with other key signals at δ 174.0 and δ 49.4 ppm. researchgate.net

| Compound | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone | 8.90 (2H, s, OH), 8.00 (2H, s, =CH), 7.40-6.70 (m, Ar-H), 3.83 (2H, s, N-CH2), 3.71 (4H, s, piperidinone-H) | 187.4 (C=O), 157.6, 139.1, 134.0, 132.0, 131.3, 131.0, 129.8, 129.1, 127.9, 123.4, 120.1, 116.6 (Ar-C, C=C), 62.1 (N-CH2), 55.6 (piperidinone-C) | researchgate.netmdpi.com |

| 3,5-bis(2-hydroxybenzylidene)piperidin-4-one | 8.10 (2H, s, =CH), 6.87-5.91 (m, Ar-H), 3.86 (4H, s, piperidinone-H), 2.40 (1H, br. s, NH) | 187.4 (C=O), 174.0, 134.8, 130.9, 130.7, 128.9, 125.1, 124.5, 107.0 (Ar-C, C=C), 49.4 (piperidinone-C) | researchgate.net |

| 3,5-Dibenzylidene-1-prop-2-ynyl-piperidin-4-one | 7.75 (s, 2H, =CH), 7.38 (m, 10H, Ar-H), 3.89 (s, 4H, piperidinone-H), 3.51 (d, 2H), 2.32 (t, 1H) | Not explicitly provided | rroij.com |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within a molecule based on their vibrational frequencies. For this compound derivatives, the most prominent absorption band is that of the α,β-unsaturated ketone carbonyl group (C=O), which typically appears in the range of 1650-1706 cm⁻¹. researchgate.netmdpi.comrroij.com For instance, N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone shows a strong absorption at 1661 cm⁻¹ (C=O) and another at 1604 cm⁻¹ attributed to the C=C double bond. researchgate.netmdpi.com The presence of hydroxyl groups is indicated by a broad band around 3235 cm⁻¹. researchgate.netmdpi.com In 3,5-bis(2-hydroxybenzylidene)piperidin-4-one, the C=O and C=C stretching vibrations are observed at 1658 cm⁻¹ and 1600 cm⁻¹, respectively, with a broad O-H stretch at 3399 cm⁻¹. researchgate.net The alkyne C≡C bond in 3,5-dibenzylidene-1-prop-2-ynyl-piperidin-4-one is identified by a peak at 2100 cm⁻¹. rroij.com

| Compound | ν (C=O) | ν (C=C) | Other Key Bands | Reference |

|---|---|---|---|---|

| N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone | 1661, 1706 | 1604 | 3235 (O-H) | researchgate.netmdpi.com |

| 3,5-bis(2-hydroxybenzylidene)piperidin-4-one | 1658, 1796 | 1600 | 3399 (O-H) | researchgate.net |

| 3,5-Dibenzylidene-1-prop-2-ynyl-piperidin-4-one | 1650 | Not specified | 2100 (C≡C) | rroij.com |

| (Z)-3-benzylidene-5-methyl-2,6-diphenyl piperidin-4-one | 1600 (Amide I) | Not specified | 1516 (Amide II) - Shifted upon binding to BSA | derpharmachemica.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within conjugated systems. The extended π-conjugation in this compound derivatives, involving the benzylidene group and the enone system of the piperidinone ring, results in characteristic absorption maxima (λmax). For N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, absorption maxima are observed at 306 nm and 357 nm. mdpi.com Similarly, 3,5-bis(2-hydroxybenzylidene)piperidin-4-one shows a λmax at 316 nm. researchgate.net A variety of substituted 3,5-bis(benzylidene)-N-methyl-4-piperidones exhibit λmax values ranging from 301 nm to 382 nm, depending on the nature and position of the substituents on the aromatic rings. rsc.org For example, the parent 3,5-bis(benzylidene)-N-methyl-4-piperidone has absorption maxima at 231 nm and 328 nm. rsc.org These absorptions are attributed to π→π* transitions within the conjugated system.

Mass Spectrometry (e.g., MS, HRMS, MS/MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which serve as definitive proof of a compound's chemical formula. For N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone, HRMS (ESI-TOF) showed a calculated m/z for [M+H]⁺ of 398.1756, with the found value being 398.1750, confirming the formula C₂₆H₂₄NO₃. researchgate.netmdpi.com Likewise, the [M+H]⁺ ion for 3,5-bis(2-hydroxybenzylidene)piperidin-4-one was calculated as 308.1287 and found to be 308.1289 (C₁₉H₁₈NO₃). researchgate.net The mass spectrum of 3,5-dibenzylidene-1-prop-2-ynyl-piperidin-4-one displayed the [M+H]⁺ peak at m/z 314. rroij.com These techniques are crucial for verifying the successful synthesis of the target molecules.

X-ray Crystallography for Solid-State Structure Determination (e.g., single-crystal analysis)

Single-crystal X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including its conformation and stereochemistry. Studies on related 3,5-bis(benzylidene)piperidin-4-one derivatives have revealed several key structural features.

The exocyclic double bonds consistently adopt an (E,E) configuration. nih.gov The piperidinone ring itself typically assumes a sofa or envelope conformation. iucr.orgnih.gov For example, in the crystal structures of 3,5-bis[(E)-3-hydroxybenzylidene]-1-methyl-piperidin-4-one and 3,5-bis[(E)-2-chlorobenzylidene]-1-methyl-piperidin-4-one, the piperidinone rings adopt a sofa conformation with the N-methyl group in an equatorial position. nih.gov

A notable feature is the lack of co-planarity between the benzylidene aryl rings and the adjacent olefinic groups, which is attributed to steric hindrance. nih.gov Torsion angles (θ) between the aryl rings and the C=C-C=O plane can be significant. For instance, in one derivative, the C5–C14–C15–C20 (θ₁) and C3–C7–C8–C13 (θ₂) torsion angles were found to be -24.7° and 38.0°, respectively. nih.gov The dihedral angles between the two benzene (B151609) rings have been measured at 21.07(6)° and 13.4(3)° for different derivatives. iucr.orgnih.gov Intermolecular forces, such as O-H···N and O-H···O hydrogen bonds, often play a crucial role in stabilizing the crystal lattice, linking molecules into chains or sheets. nih.gov

Computational Structural Analysis and Property Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful adjunct to experimental data. DFT calculations at levels such as B3LYP/6-31G(d,p) are used to optimize the molecular geometry of this compound derivatives. tandfonline.comresearchgate.net These optimized structures allow for the calculation of bond lengths, bond angles, and dihedral angles, which can be compared with experimental X-ray diffraction data for validation. tandfonline.com

Computational methods are also employed to predict spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and correlated with experimental IR spectra to aid in peak assignment. researchgate.net Similarly, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. tandfonline.comdntb.gov.ua The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and can be related to the electronic transitions observed in UV-Vis spectroscopy. researchgate.net Furthermore, computational models can predict properties like molecular electrostatic potential and polarizability, offering insights into the molecule's reactivity and potential for non-linear optical applications. tandfonline.comresearchgate.net

Geometry Optimization and Conformational Analysis

The precise determination of the three-dimensional structure of this compound derivatives is foundational to understanding their chemical properties. Geometry optimization through computational methods provides a detailed picture of the most stable molecular conformation.

Methodology Density Functional Theory (DFT) is a widely employed method for geometry optimization. tandfonline.com Functionals such as B3LYP, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently used to calculate the ground-state electronic structure and optimize the molecular geometry in the gas phase. nih.govacs.orgbiointerfaceresearch.com The starting geometries for these calculations can be derived from crystallographic information files (CIF) if available, or built using molecular modeling software. nih.govmdpi.com The optimization process seeks the lowest energy conformation of the molecule. sciforum.net The resulting optimized parameters, including bond lengths, bond angles, and dihedral angles, represent the structure of an isolated molecule and are often compared with experimental data obtained from single-crystal X-ray diffraction (XRD), which reflects the structure in the solid state. tandfonline.com

Research Findings Studies on related piperidone derivatives show a good correlation between DFT-calculated and XRD-measured geometric parameters, although some deviations are expected. tandfonline.comnih.gov These differences arise because theoretical calculations typically model the molecule in an isolated gaseous state, whereas XRD data represents the molecule within a crystal lattice, influenced by intermolecular forces. tandfonline.com For instance, in related 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, deviations between DFT and XRD values for bond lengths were generally small, though larger discrepancies were noted for bond angles, sometimes differing by several degrees. nih.govacs.org

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) | Deviation (Value or %) |

|---|---|---|---|---|

| Bond Length (Å) | C=O | 1.245 | 1.222 | 0.023 |

| C=C (exocyclic) | 1.350 | 1.335 | 0.015 | |

| C-N | 1.385 | 1.370 | 0.015 | |

| Bond Angle (°) | C-C-N | 116.5 | 117.2 | -0.7 |

| C-C=O | 121.0 | 121.5 | -0.5 | |

| C=C-C (piperidone ring) | 123.8 | 122.9 | 0.9 |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules. Theoretical calculations of vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectra are crucial for validating molecular structures and assigning experimental bands.

Methodology Following geometry optimization, the same DFT and basis set level of theory is used to calculate vibrational frequencies. biointerfaceresearch.com The results yield a set of normal vibrational modes and their corresponding wavenumbers and intensities, which can be used to simulate the FT-IR and FT-Raman spectra. biointerfaceresearch.com It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. biointerfaceresearch.com Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov

Research Findings Theoretical spectra for related compounds generally show good agreement with experimental results. biointerfaceresearch.com For instance, the calculated vibrational spectrum for a thiosemicarbazone derivative of piperidone correctly predicted the positions of key functional group vibrations, such as C=O, N-H, and C=S stretches. biointerfaceresearch.com The analysis is often supported by a Total Energy Distribution (TED) calculation, which provides a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion), offering a deeper understanding of the molecular vibrations. biointerfaceresearch.com Discrepancies between calculated and experimental spectra can point to the influence of intermolecular interactions, such as hydrogen bonding, in the solid state, which are not fully accounted for in gas-phase calculations. biointerfaceresearch.com

| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(N-H) | Amide N-H | 3250 | 3245 | N-H stretching |

| ν(C-H) | Aromatic C-H | 3060 | 3055 | C-H stretching |

| ν(C=O) | Amide Carbonyl | 1665 | 1670 | C=O stretching |

| ν(C=C) | Exocyclic C=C | 1615 | 1610 | C=C stretching |

| δ(CH₂) | Piperidone Ring CH₂ | 1450 | 1445 | CH₂ scissoring |

Noncovalent Interaction Analysis (e.g., Hirshfeld Surface)

The packing of molecules in a crystal is directed by a complex network of noncovalent interactions. Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify these intermolecular contacts, providing insights into the stability of the crystal lattice. mdpi.com

Methodology The Hirshfeld surface is a three-dimensional map of intermolecular interactions generated from crystallographic data. researchgate.net The surface is defined as the region where the electron density contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal. Several properties can be mapped onto this surface, with dnorm being one of the most common. The dnorm map uses a red-white-blue color scale to highlight intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii, immediately identifying key interaction points. acs.org

Research Findings For organic molecules like piperidone derivatives, H···H interactions typically comprise the largest portion of the Hirshfeld surface, often accounting for over 40% of the total contacts. mdpi.com Studies on related crystal structures reveal significant contributions from C-H···O and C-H···π hydrogen bonds, which play a crucial role in stabilizing the crystal packing. mdpi.com The fingerprint plots of these interactions appear as distinct "wings" or sharp "spikes." For example, in the analysis of related piperidone derivatives, O···H contacts appear as sharp spikes in the 2D fingerprint plot, indicating strong hydrogen bonding, while C···H contacts, representing C-H···π interactions, appear as characteristic wings. mdpi.com This detailed analysis helps to rationalize the observed supramolecular architecture, such as the formation of chains or 3D networks within the crystal. mdpi.comiucr.org

| Interaction Type | Description | Contribution to Hirshfeld Surface (%) |

|---|---|---|

| H···H | General van der Waals forces | 43.0% |

| C···H / H···C | C-H···π interactions and other van der Waals contacts | 22.9% |

| O···H / H···O | C-H···O hydrogen bonds | 18.5% |

| N···H / H···N | Weak C-H···N interactions | 9.2% |

| C···C | π-π stacking interactions | 3.5% |

| Other | Miscellaneous contacts | 2.9% |

Computational Chemistry and Theoretical Investigations of 3 Benzylidene 2 Piperidinone

Quantum Chemical Investigations

Quantum chemical calculations are a powerful tool for elucidating the fundamental properties of molecules like 3-benzylidene-2-piperidinone. These computational methods provide insights into the electronic behavior and stability of the compound.

Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure of these molecules. nih.govacs.org Functionals such as B3LYP, HF, and M06, paired with basis sets like 6-311G(d,p), are commonly employed for these calculations. nih.govacs.orgresearchgate.net For instance, geometry optimization is often performed using the B3LYP/6-311G(d,p) level of theory to determine the most stable conformation of the molecule. nih.govresearchgate.net In a study on related piperidone derivatives, the B3LYP/6-31G(d,p) method was used to identify the stable conformer. researchgate.net The stability of these molecules can be further analyzed through methods like Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis, which provide insights into intramolecular interactions and molecular stability. nih.govacs.org

Molecular Orbital Theory

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. tandfonline.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. tandfonline.commdpi.com A smaller energy gap suggests higher reactivity and the potential for charge transfer within the molecule. nih.govacs.org For a related compound, (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, the HOMO-LUMO gap was calculated to be 3.59 eV, indicating its potential for electrical, electronic, and chemical reactivity. tandfonline.com The energies of these orbitals are calculated using methods like DFT with the B3LYP functional and a 6-311G(d,p) or 6-31G(d,p) basis set. nih.govtandfonline.com The distribution of electron density in the HOMO and LUMO reveals the likely sites for electrophilic and nucleophilic attack. tandfonline.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one |

|---|---|

| HOMO Energy (eV) | -5.168 tandfonline.com |

| LUMO Energy (eV) | -1.577 tandfonline.com |

| Energy Gap (eV) | 3.59 tandfonline.com |

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is employed to understand the charge delocalization and hyperconjugative interactions within the molecule, which contribute to its stability. researchgate.nettandfonline.com This analysis provides a detailed picture of the electron density distribution and the interactions between donor (filled) and acceptor (unfilled) orbitals. nih.govacs.org The strength of these interactions is quantified by the stabilization energy E(2). nih.govtandfonline.com For example, in a derivative, π-π* transitions between C18-C26 and C17-O27 orbitals result in a stabilization energy of 18.71 kcal/mol. tandfonline.com NBO analysis can also elucidate charge transfer within the molecule by examining the overlap between orbitals. tandfonline.com Natural Population Analysis (NPA), a part of the NBO method, is used to calculate the charges on individual atoms. nih.govuni-muenchen.de

Global Reactivity Descriptors

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of the chemical reactivity of a molecule. nih.govdergipark.org.tr These descriptors include:

Ionization Potential (I): The energy required to remove an electron. nih.govacs.org

Electron Affinity (A): The energy released when an electron is added. nih.govacs.org

Electronegativity (χ): The power of an atom to attract electrons to itself. nih.govdergipark.org.tr

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. nih.govdergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. nih.govdergipark.org.tr

Electrophilicity Index (ω): A measure of the electrophilic character of a species. nih.govacs.org

These parameters are calculated using the following equations, where E_HOMO and E_LUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, respectively:

I = -E_HOMO dergipark.org.tr

A = -E_LUMO dergipark.org.tr

χ = (I + A) / 2 dergipark.org.tr

η = (I - A) / 2 dergipark.org.tr

S = 1 / η dergipark.org.tr

ω = χ² / (2η) dergipark.org.tr

Calculations for related piperidone derivatives have shown how these descriptors can be used to compare the reactivity of different compounds. nih.govacs.org

Table 2: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | I = -E_HOMO dergipark.org.tr |

| Electron Affinity (A) | A = -E_LUMO dergipark.org.tr |

| Electronegativity (χ) | χ = (I + A) / 2 dergipark.org.tr |

| Chemical Hardness (η) | η = (I - A) / 2 dergipark.org.tr |

| Chemical Softness (S) | S = 1 / η dergipark.org.tr |

| Electrophilicity Index (ω) | ω = χ² / (2η) dergipark.org.tr |

Nonlinear Optical (NLO) Properties Theoretical Evaluation

The presence of a π-bond system in this compound and its derivatives suggests potential for interesting nonlinear optical (NLO) properties due to electric charge delocalization. nih.govacs.org Theoretical evaluations of NLO properties are often carried out using DFT methods with various functionals like HF, B3LYP, and M06, and the 6-311G(d,p) basis set. nih.govacs.orgresearchgate.net The key parameters calculated are the average polarizability (<α>) and the first hyperpolarizability (β_tot). nih.govresearchgate.net Compounds with extended π-electron delocalization, often facilitated by donor-acceptor groups, tend to exhibit high hyperpolarizability values, making them promising candidates for NLO materials. researchgate.netnih.gov For a related benzylpiperidin-4-one derivative, a high μβ0 value indicated its potential as an NLO material. tandfonline.com

Structure-Based Computational Modeling for Biological Interactions

Computational modeling is also used to investigate the potential biological interactions of this compound derivatives. Techniques like molecular docking are employed to predict how these compounds might bind to biological targets, such as proteins or enzymes. tandfonline.com For instance, a study on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one showed efficient interaction with an antibacterial protease, suggesting potential antibacterial activity. tandfonline.com These studies can help in identifying lead compounds for further development in drug discovery. mdpi.com Furthermore, computational methods can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds, which is crucial for assessing their drug-likeness. tandfonline.commdpi.com

Molecular Docking and Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. mmsl.cz This method is instrumental in elucidating the binding mechanism and predicting the strength of the interaction, often expressed as a binding energy or docking score. For derivatives of this compound, docking studies have been performed to explore their potential against various therapeutic targets.

Detailed research has shown that these compounds can interact with a range of biological targets. For instance, derivatives of 3,5-bis(arylidene)-4-piperidone, a closely related structure, have been docked against the Dengue virus NS2B/NS3 protease. One study found that a synthesized derivative, 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one, exhibited a favorable docking score of -6.40 kcal/mol, which was lower (indicating better affinity) than the standard compound, panduratin (B12320070) A (-5.18 kcal/mol). unpad.ac.id Another investigation focusing on a novel N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone reported interactions with the allosteric site of a serine protease, specifically with the amino acid Lys74. researchgate.net

In the context of cancer research, molecular docking has been used to evaluate the interaction of these piperidone derivatives with key enzymes. Studies on conjugates of 3,5-bis(arylidene)-4-piperidone with sesquiterpene lactones revealed good theoretical binding affinity to the phosphoenolpyruvate (B93156) (PEP)-binding site of pyruvate (B1213749) kinase M2 (PKM2), an important enzyme in cancer metabolism. mdpi.com The interactions were found to be mediated by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com Similarly, docking studies of aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives with the β5 subunit of the 20S proteasome have been conducted. nih.gov These studies revealed that chloro-substituted derivatives showed strong binding free energies, with interactions involving hydrogen bonding between the C=O group of the piperidone ring and the THR-1 and GLY-47 residues of the proteasome. nih.gov

The binding interactions are critical for the compound's activity. For example, in a study of (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, pi-alkyl interactions were observed between the compound's benzyl (B1604629) group and the amino acids HIS497 and LEU666, contributing to a binding energy of -11.60 kcal/mol. tandfonline.com The elucidation of these specific ligand-target binding modes is essential for the rational design of more effective inhibitors. nih.govmdpi.com

Table 1: Summary of Molecular Docking Studies on this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1-(3-Chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one | DEN2 NS2B/NS3 Protease | -6.40 | Not specified |

| N-Benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone | Serine Protease (Dengue) | -15.2 | Lys74 |

| Chloro-substituted aminothiazolylacetamido-3,5-bis(arylidene)-4-piperidones | 20S Proteasome (β5 subunit) | -8.43 to -9.12 | THR-1, GLY-47 |

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Antibacterial Protease | -11.60 | HIS497, LEU666 |

Virtual Screening Methodologies

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. mmsl.czvjs.ac.vn VS can be broadly categorized into two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com

SBVS relies on the three-dimensional structure of the target protein, which is typically determined experimentally. mdpi.com This approach uses molecular docking to predict how compounds in a database would bind to the target's active site. mdpi.com A stepwise strategy for virtual screening was used, for example, to identify allosteric inhibitors of the HCV NS5B polymerase, where a database of 260,000 compounds was filtered and docked, resulting in a 17% hit rate from the selected candidates. nih.gov

LBVS, in contrast, does not require the 3D structure of the receptor. Instead, it uses the knowledge of molecules known to be active against a specific target. mdpi.com Methods like chemical similarity searching or pharmacophore modeling are used to find other compounds in a database that are likely to have similar biological activity. mmsl.cz

While direct examples of large-scale virtual screening campaigns for this compound are not extensively documented in the provided literature, the principles of VS are frequently applied in related research. For instance, the identification of novel inhibitors for targets like the HCV NS5B polymerase and PEX14 has been successfully achieved using virtual screening approaches, demonstrating the power of these methodologies to narrow down vast chemical space to a manageable number of promising hits for further experimental testing. nih.goveuropa.eu The process often involves filtering large databases based on physicochemical properties (like Lipinski's rule of five) before performing more computationally intensive docking or pharmacophore mapping. vjs.ac.vneuropa.eu

Quantitative Structure-Activity Relationship (QSAR) Approaches (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. brieflands.comnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. They analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of molecules to predict their activity and guide the design of new analogs. acs.orgnih.gov

Several QSAR studies have been conducted on derivatives of 3,5-bis(arylidene)-4-piperidone to understand the structural features that govern their cytotoxic potencies against various cancer cell lines. brieflands.com In one such study, CoMFA and CoMSIA models were developed for a series of these compounds against L1210 (murine leukemia), Molt 4/C8, and CEM (human T-lymphocytes) cell lines. acs.orgnih.gov

The CoMFA models, which considered steric and electrostatic fields, yielded statistically significant results. acs.orgnih.gov For the Molt 4/C8 cell line, the CoMFA model had a cross-validated r² (r²cv or q²) of 0.532 and a predictive r² (r²pred) of 0.729, indicating good predictive power. acs.orgnih.gov The CoMSIA models, which included additional fields like hydrophobicity and hydrogen bonding, also provided robust models. The best CoMSIA model for the CEM cell line, using a combination of steric, electrostatic, and hydrophobic fields, yielded an r²cv of 0.560 and an r²pred of 0.729. acs.orgnih.gov

These 3D-QSAR studies generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. acs.org This information is invaluable for designing more potent cytotoxic agents by suggesting specific structural modifications. nih.gov Another QSAR study on 3,5-bis(arylidene)-4-piperidones using genetic algorithm-partial least squares (GA-PLS) found that molecular density and certain topological and geometrical indices were the most important factors for determining cytotoxic properties, achieving r²pred values between 0.80 and 0.94. brieflands.comnih.gov

Table 2: Statistical Results of 3D-QSAR Studies for 3,5-Bis(benzylidene)-4-piperidone Derivatives This table is interactive and can be sorted by clicking on the headers.

| Cell Line | QSAR Model | r²cv (q²) | r²ncv | r²pred | Key Fields/Descriptors |

|---|---|---|---|---|---|

| L1210 | CoMFA | 0.485 | 0.834 | 0.591 | Steric, Electrostatic |

| Molt 4/C8 | CoMFA | 0.532 | 0.850 | 0.729 | Steric, Electrostatic |

| CEM | CoMFA | 0.561 | 0.864 | 0.666 | Steric, Electrostatic |

| L1210 | CoMSIA | 0.513 | 0.833 | 0.562 | Steric, Electrostatic, Hydrophobic, H-bond Donor |

| Molt 4/C8 | CoMSIA | 0.531 | 0.828 | 0.652 | Steric, Electrostatic, Hydrophobic |

| CEM | CoMSIA | 0.560 | 0.841 | 0.729 | Steric, Electrostatic, Hydrophobic |

| L1210, CEM, Molt 4/C8 | GA-PLS | N/A | N/A | 0.80 - 0.94 | Molecular density, Topological & Geometrical indices |

r²cv (q²): cross-validated correlation coefficient; r²ncv: non-cross-validated correlation coefficient; r²pred: predictive correlation coefficient for the external test set.

Structure Activity Relationship Sar Studies of 3 Benzylidene 2 Piperidinone Derivatives

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The nature and position of substituents on the benzylidene aromatic ring significantly influence the biological potency of these derivatives. Electronic properties (electron-donating or electron-withdrawing) and steric factors (size and bulk) of these substituents are key determinants of molecular interactions.

Research into a series of 3,5-bis(benzylidene)-4-piperidones has shown that the introduction of various functional groups onto the para position of the benzylidene rings directly affects their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.org For instance, the presence of a nitro group, a strong electron-withdrawing group, at the para-position resulted in the most potent derivative against AChE. acgpubs.org Conversely, a chloro substituent at the same position yielded the highest activity against BuChE. acgpubs.org This suggests that the electronic nature of the substituent can modulate selectivity between different but related enzymes. Generally, the introduction of a substituent, regardless of its nature, tended to improve anti-BuChE potency compared to the unsubstituted analog. acgpubs.org

In the context of anticancer activity, quantitative structure-activity relationship (QSAR) studies have provided further insights. One study on 3,5-bis(benzylidene)-4-piperidones revealed a positive correlation between the Hansch pi (π) value, a measure of hydrophobicity, of the aryl substituents and the IC₅₀ values against certain cancer cell lines. nih.gov Another QSAR analysis indicated that the placement of electron-releasing and hydrophilic substituents into the aryl rings led to increased cytotoxic potencies. mdpi.com The choice of aryl substituents, considering their diverse electronic, hydrophobic, and steric characteristics, is a common strategy in the design of these compounds to probe their correlation with cytotoxic potency. nih.gov For example, compounds with 4-chloro and 3,4,5-trimethoxy aryl substituents have demonstrated particularly low average IC₅₀ values against leukemic cells. mdpi.com

The data below summarizes the impact of different para-substituents on the cholinesterase inhibitory activity of 1-benzyl-3,5-bis(benzylidene)piperidine-4-one derivatives.

| Compound ID | Substituent (R) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1a | -H | 23.75 | 29.43 | acgpubs.org |

| 1d | -NO₂ | 12.55 | 20.31 | acgpubs.org |

| 1f | -F | 19.82 | 18.78 | acgpubs.org |

| 1g | -Cl | 17.80 | 17.28 | acgpubs.org |

| 1h | -Br | 15.21 | 21.17 | acgpubs.org |

Role of Core Scaffold Modifications on Biological Efficacy Determinants

Attaching N-aroyl or N-acryloyl groups to the piperidone nitrogen has been shown to result in enhanced cytotoxic potencies. brieflands.comnih.gov For example, N-acryloyl derivatives of fluorinated 3,5-di[(E)-benzylidene]piperidin-4-ones displayed higher activity against pancreatic carcinoma cells than their precursors. nih.gov Specifically, the introduction of an N-acryloyl group to the 3,5-bis(3,4-difluorobenzylidene)piperidin-4-one scaffold resulted in a compound with IC₅₀ values in the low nanomolar range. nih.gov

Another significant modification involves the conversion of 3,5-bis(benzylidene)-4-piperidones into their corresponding N-phosphono derivatives. nih.gov These N-phosphono compounds, which are more hydrophilic, were generally the most potent cytotoxins in their series, with a 3,5-bis-(2-nitrobenzylidene)-1-phosphono-4-piperidone derivative showing an average IC₅₀ value of 34 nM against two T-lymphocyte cell lines. nih.gov

Dimerization of the piperidone scaffold is another approach that has yielded potent cytotoxins. mdpi.com Creating dimeric structures by linking two 3,5-bis(benzylidene)-4-piperidone units can enhance tumor-selective toxicity. mdpi.comacs.org Furthermore, modifying the piperidinyl nitrogen with dicarboxylic acid anhydrides to form N-acyl monocarboxylic acid derivatives has been explored to create analogs with potentially improved bioavailability and potency. nih.gov These scaffold modifications highlight the versatility of the piperidone core in developing new therapeutic agents. researchgate.netmdpi.commdpi.com

The following table illustrates how different modifications to the piperidone core scaffold can influence cytotoxic activity.

| Scaffold Modification | Example Compound Class | Observed Effect on Biological Efficacy | Reference |

|---|---|---|---|

| N-Acryloylation | N-acryloyl-3,5-bis(benzylidene)-4-piperidones | Increased antiproliferative activity against pancreatic cancer cells. | nih.gov |

| N-Phosphonylation | 3,5-bis(benzylidene)-1-phosphono-4-piperidones | Markedly enhanced cytotoxic properties; increased hydrophilicity. | nih.gov |

| Dimerization | Dimeric 3,5-bis(benzylidene)-4-piperidones | Potent tumor-selective cytotoxicity. | mdpi.comacs.org |

| N-Aroylation | N-aroyl-3,5-bis(benzylidene)-4-piperidones | Enhanced cytotoxic potencies toward leukemia cells. | brieflands.com |

| N-Acylation with Carboxylic Acids | N-acyl monocarboxylic acid derivatives | Potentially improved bioavailability and potency. | nih.gov |

Conformational Analysis and Bioactive Conformations in Relation to Biological Interactions

The three-dimensional shape (conformation) of 3-benzylidene-2-piperidinone derivatives is a critical factor in their interaction with biological targets. The flexibility of the piperidone ring allows it to adopt various conformations, such as chair, boat, or twist-boat forms, and the preferred conformation can be influenced by substituents. asianpubs.orgdoi.org

Stereochemical Influences on Activity

Stereochemistry, the specific 3D arrangement of atoms, plays a definitive role in the biological activity of these compounds. A primary stereochemical feature in this compound is the configuration around the exocyclic carbon-carbon double bond, which can exist as either the E (entgegen) or Z (zusammen) isomer.

Studies have shown that molecules in this class consistently adopt the E,E configuration for their arylidene groups in cases where there are two such groups (e.g., 3,5-bis(benzylidene)piperidin-4-one). acs.org This specific stereochemistry is thought to be crucial for fitting into the binding sites of biological macromolecules. ontosight.ai The notation '(E)' in a compound's name specifies this configuration, which can significantly influence its biological properties. ontosight.ai

Furthermore, the chirality of the piperidone scaffold itself can lead to enantiomers that exhibit different biological activities. Research on related compounds has demonstrated that biological efficacy can be highly stereospecific. researchgate.net For example, one enantiomer of a compound might show potent inhibitory activity against a target, while its mirror image (enantiomer) is inactive. researchgate.net This highlights the importance of controlling stereochemistry during the synthesis and design of new, more effective therapeutic agents based on the this compound scaffold.

Mechanistic Biological Studies and Molecular Target Identification for 3 Benzylidene 2 Piperidinone Derivatives

Investigations of Cellular Pathways and Molecular Targets

Enzyme Inhibition Mechanisms (e.g., Cholinesterase, Pyruvate (B1213749) Kinase M2, Proteasome)

Derivatives of 3-benzylidene-2-piperidinone have been investigated for their potential to inhibit various enzymes implicated in disease pathways. Notably, certain 3,5-bis(benzylidene)-4-piperidone derivatives have demonstrated inhibitory activity against cholinesterases. For instance, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as a potent inhibitor of acetylcholinesterase (AChE), while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one showed the best inhibitory activity against butyrylcholinesterase (BuChE). researchgate.net The latter compound, with its chlorine substituents, acted as a dual inhibitor of both cholinesterases. researchgate.net These findings suggest that the α,β-unsaturated carbonyl framework of the piperidinone scaffold could be a promising starting point for developing drugs targeting Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy. researchgate.net

Some studies have explored the impact of related compounds on pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in the altered glucose metabolism of cancer cells. researchgate.net While direct inhibition of PKM2 by this compound derivatives is not extensively detailed in the provided results, the broader class of phenolic compounds, which share structural motifs, have been shown to inhibit PKM2 activity. researchgate.net This suggests a potential, yet unconfirmed, avenue for the anticancer effects of piperidone derivatives.

Furthermore, several 3,5-bis(benzylidene)-4-piperidone derivatives have been identified as proteasome inhibitors. nih.govresearchgate.net The proteasome is a protein complex responsible for degrading ubiquitinated proteins, and its inhibition is a validated strategy in cancer therapy. Two novel piperidone compounds, 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610), were found to increase the levels of poly-ubiquitinated proteins in lymphoma and colon cancer cell lines, indicating proteasome inhibition. nih.govresearchgate.net In silico docking studies with aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives further support this mechanism, suggesting a nucleophilic attack from the N-terminal threonine of the proteasome's β-subunits on the carbonyl group of the compounds. nih.govacs.org

Table 1: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | Potent inhibitor. researchgate.net |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase (BuChE) | Best anti-BuChE activity and dual inhibitor of cholinesterases. researchgate.net |

| 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) | Proteasome | Increases levels of poly-ubiquitinated proteins. nih.govresearchgate.net |

| 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610) | Proteasome | Increases levels of poly-ubiquitinated proteins. nih.govresearchgate.net |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | Proteasome | In silico studies suggest inhibition via nucleophilic attack. nih.govacs.org |

Modulation of Signal Transduction Cascades (e.g., Notch Signaling Pathway)

The Notch signaling pathway, a highly conserved pathway crucial for cell fate determination, has been identified as a potential target for this compound derivatives. nih.govresearchgate.net Inactivating mutations in Notch genes are found in a significant percentage of small cell lung cancer (SCLC) tumors, suggesting a tumor-suppressive role in this context. unifg.it Conversely, in other cancers like B cell chronic lymphocytic leukemia (B-CLL), hyperactivation of the Notch pathway is associated with disease progression. researchgate.net

Natural agents and their synthetic analogs, including curcumin (B1669340) and its derivative 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), have been suggested as potential modulators of Notch signaling. unifg.it While direct mechanistic studies on this compound's effect on this pathway are emerging, the known anticancer properties of related compounds hint at a possible interaction. For instance, the curcumin analog EF24, which is 3,5-bis(2-fluorobenzylidene)-4-piperidone (B8390681), is known to suppress inflammatory pathways and angiogenesis by downregulating various cancer-promoting genes, some of which can be influenced by Notch signaling. scispace.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via mitochondrial depolarization, caspase activation, DNA fragmentation, cell cycle alteration)

A significant body of research points to the induction of apoptosis as a primary mechanism of action for the anticancer effects of this compound derivatives. nih.govnih.gov This programmed cell death is often triggered through the intrinsic or mitochondrial pathway.

Mitochondrial Depolarization: Several studies have demonstrated that these compounds induce mitochondrial depolarization, a key event in the intrinsic apoptotic pathway. nih.govnih.govresearchgate.net For example, the dienone 2c, a curcumin-like compound, was shown to induce mitochondrial depolarization in MDA-MB-231 breast cancer cells. nih.gov Similarly, piperidones 2608 and 2610 caused mitochondrial depolarization in lymphoma and colon cancer cell lines. nih.gov

Caspase Activation: Following mitochondrial depolarization, the release of cytochrome c activates a cascade of caspases, the executioners of apoptosis. biorxiv.org Numerous this compound derivatives have been shown to activate caspase-3 and/or caspase-7. nih.govnih.govresearchgate.netexcli.de The activation of caspase-3 has been observed in response to dienone 2c in breast cancer cells and piperidones 2608 and 2610 in lymphoma and colon cancer cells. nih.govnih.gov Piperine, a related natural product, also induces caspase-3 activation in cervical adenocarcinoma cells. excli.de

DNA Fragmentation and Cell Cycle Alteration: The final stages of apoptosis involve the fragmentation of DNA and alterations in the cell cycle. Treatment with various this compound derivatives leads to an increase in the sub-G0/G1 cell population, which is indicative of DNA fragmentation. nih.govresearchgate.net For instance, piperidones 2608 and 2610 elicited DNA fragmentation in both lymphoma and colon cancer cell lines. nih.gov Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation. researchgate.netnih.gov

Table 2: Apoptotic Effects of this compound Derivatives

| Compound/Derivative | Cell Line | Apoptotic Events Observed |

|---|---|---|

| Piperidones P3, P4, P5 | Tumorigenic cell lines | Phosphatidylserine externalization, caspase-3 activation, mitochondrial membrane depolarization, DNA fragmentation. researchgate.net |

| Piperidones 2608 and 2610 | Lymphoma and colon cancer cells | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation, DNA fragmentation, cell cycle alteration. nih.gov |

| Dienone 2c | MDA-MB-231 (breast cancer) | Phosphatidylserine externalization, mitochondrial depolarization, caspase-3 activation, DNA fragmentation, cell cycle disruption. nih.gov |

| Piperine | HeLa (cervical cancer) | DNA fragmentation, cell cycle arrest, caspase-3 activation. excli.de |

| BCI | NCI-H1299 (lung cancer) | Caspase-9 and -3 activation, PARP cleavage, cytochrome c release. biorxiv.org |

Anti-proliferative Mechanisms

The anti-proliferative activity of this compound derivatives is a well-documented phenomenon. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the benzylidene rings significantly influence their potency. Generally, electron-withdrawing groups on the aromatic rings enhance the anti-proliferative and cytotoxic effects. nih.gov For example, a 2-chloro substituted compound was found to be more anti-proliferative than a 2-fluoro substituted one. nih.gov

These compounds exert their anti-proliferative effects through various mechanisms, including the induction of cell cycle arrest and apoptosis, as discussed previously. scispace.comnih.gov The synthetic curcumin analog, 3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24), has been shown to suppress cancer cell proliferation by downregulating genes involved in inflammation and angiogenesis, such as COX-2, IL-8, and VEGF. nih.gov It also induces G2/M cell cycle arrest. nih.gov

Antioxidant Mechanisms of Action (e.g., Free Radical Scavenging)

Several 3-benzylidene-4-piperidone derivatives have been shown to possess antioxidant activity, primarily through free radical scavenging. tandfonline.comtandfonline.comresearchgate.net The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is commonly used to evaluate this activity. tandfonline.comtandfonline.comresearchgate.net In this assay, the piperidone derivatives donate an electron or hydrogen atom to the stable DPPH free radical, converting it to a non-radical form and causing a color change that can be measured spectrophotometrically. tandfonline.comtandfonline.com